molecular formula C17H18N2O3 B5803299 N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B5803299
M. Wt: 298.34 g/mol
InChI Key: WTIXROGGBIWWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic the effects of hypoxia, or low oxygen levels, in cells.

Mechanism of Action

N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-α subunits and leads to the stabilization and activation of HIF-1α and HIF-2α. This results in the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to induce a range of biochemical and physiological effects in cells and tissues. It has been shown to increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR), and erythropoiesis, such as erythropoietin (EPO). N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has also been shown to increase glucose uptake and glycolysis in cells, which is a key metabolic adaptation to hypoxia. In addition, N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to promote cell survival and inhibit apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide is a useful tool for studying the effects of hypoxia on cellular and physiological processes. It provides a controlled and reproducible method for inducing hypoxia in cells and tissues, which is not always possible in vivo. However, there are also limitations to the use of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments. It should be noted that N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide does not completely mimic the effects of hypoxia in vivo, and the extent of its effects may vary depending on the cell type and experimental conditions. In addition, the concentration and duration of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide treatment should be carefully controlled to avoid non-specific effects and toxicity.

Future Directions

There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of interest is the development of more specific and potent prolyl hydroxylase inhibitors that can selectively target HIF-α subunits. Another area of interest is the investigation of the potential therapeutic applications of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in various diseases, such as cancer, ischemia, and neurodegenerative disorders. In addition, further studies are needed to elucidate the downstream targets and signaling pathways of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide-induced hypoxia, which may provide new insights into the regulation of cellular and physiological processes.

Synthesis Methods

N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized through several methods, including the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl isocyanate in the presence of a base such as pyridine. Both methods result in the formation of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a white crystalline solid.

Scientific Research Applications

N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been widely used in scientific research as a chemical inducer of hypoxia. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is a key regulator of cellular responses to hypoxia. N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been used in various fields of research, including cancer biology, stem cell research, and cardiovascular physiology.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-4-5-14(10-12(11)2)17(20)22-19-16(18)13-6-8-15(21-3)9-7-13/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXROGGBIWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,4-dimethylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

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